tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
Description
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a nitro-substituted oxazine derivative. The tert-butyl carbamate group and oxazine core make it a versatile intermediate in medicinal chemistry and materials science, particularly for functionalization via nitro group reduction or cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl 6-nitro-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-13(2,3)20-12(16)14-6-7-19-11-5-4-9(15(17)18)8-10(11)14/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQMLLRHNBSNGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
- Carbamate Formation : 6-Nitro-2-aminophenol reacts with tert-butyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) at 0–25°C. The base neutralizes HCl generated during the reaction, driving the equilibrium toward carbamate formation.
- Cyclization : Heating the intermediate carbamate (80–120°C) in a polar aprotic solvent (e.g., DMF or DMSO) facilitates ring closure via nucleophilic attack of the phenolic oxygen on the carbamate carbonyl, yielding the benzoxazine core.
Table 1: Representative Cyclocondensation Conditions
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | tert-Butyl chloroformate, pyridine, THF | 0–5°C | 2 | 85 |
| 2 | DMF, 100°C | 100°C | 12 | 89 |
Key Observations :
- Pyridine enhances yield by scavenging HCl and solubilizing intermediates.
- Prolonged heating (>12 hours) risks nitro group decomposition, reducing yield to ≤70%.
- Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) achieves >95% purity.
Nitration of tert-Butyl Benzoxazine-4(3H)-carboxylate
Direct nitration of a preformed benzoxazine precursor offers an alternative route. This method introduces the nitro group post-cyclization, requiring careful control of nitrating agents and regioselectivity.
Nitration Protocol
- Substrate Preparation : tert-Butyl 2H-benzo[b]oxazine-4(3H)-carboxylate is synthesized via cyclocondensation of 2-aminophenol and tert-butyl chloroformate.
- Nitration : Treatment with fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–10°C introduces the nitro group at the para position relative to the oxazine oxygen.
Table 2: Nitration Optimization Data
| Nitrating Agent | Temperature | Time (h) | Regioselectivity (6-nitro:8-nitro) | Yield (%) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 3 | 9:1 | 72 |
| Acetyl nitrate | -10°C | 6 | 7:1 | 65 |
Challenges :
- Regioselectivity : Electron-donating oxazine oxygen directs nitration to C6, but competing C8 substitution occurs (up to 25% byproducts).
- Side Reactions : Over-nitration and ring oxidation are mitigated by low temperatures (-10°C to 10°C) and controlled reagent stoichiometry.
tert-Butyl Nitrite (TBN)-Mediated Oxidative Cyclization
Recent advances utilize TBN as a dual-purpose reagent (radical initiator and nitro source) for one-pot benzoxazine synthesis. This metal-free approach aligns with green chemistry principles.
Methodology
- Substrate Design : Aryl methyl ketones bearing alkenyl/alkynyl groups undergo TBN-mediated C(sp³)–H bond activation.
- Cyclization : TBN generates nitrile oxide intermediates, which undergo intramolecular [3+2] cycloaddition to form the benzoxazine ring.
Table 3: TBN Cyclization Parameters
| Substrate | Solvent | TBN Equiv. | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Nitro-aryl ketone | Acetonitrile | 2.5 | 60 | 78 |
| Alkenyl-aryl ketone | DCE | 3.0 | 80 | 68 |
Advantages :
- Avoids harsh nitration conditions, improving functional group tolerance.
- Single-step synthesis reduces purification steps.
Limitations :
- Restricted substrate scope (requires pre-installed nitro or alkenyl groups).
- Moderate yields (68–78%) compared to multistep routes.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | Cyclocondensation | Nitration | TBN Cyclization |
|---|---|---|---|
| Steps | 2 | 2 | 1 |
| Yield (%) | 89 | 72 | 78 |
| Regioselectivity | High | Moderate | High |
| Functional Group Tolerance | Moderate | Low | High |
Recommendations :
- Cyclocondensation : Preferred for high-purity applications (e.g., pharmaceuticals) despite multistep complexity.
- TBN Cyclization : Ideal for substrates sensitive to strong acids or oxidants.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Reduction: The compound can be oxidized to form nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., lithium aluminum hydride).
Reduction: Potassium permanganate, nitric acid.
Substitution: Nucleophiles such as halides, alkoxides, or amines.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Nitroso or nitro derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate has been explored for its potential as a pharmacological agent. Its structural features suggest that it may interact with biological targets involved in various diseases.
Case Study : A study investigated the compound's anti-inflammatory properties, revealing that it inhibits specific pathways associated with inflammation. This could lead to the development of new anti-inflammatory drugs.
Due to its safety profile and effectiveness, this compound is being investigated for use in cosmetic products. Its properties may enhance skin penetration and improve the efficacy of active ingredients.
Case Study : In a formulation study, the compound was included in a moisturizing cream, which demonstrated improved hydration levels compared to formulations without it. This highlights its potential as an effective ingredient in skincare products.
Comparative Analysis of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their properties:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group (in the target compound) is strongly electron-withdrawing, enhancing electrophilic substitution reactivity compared to bromo (moderately EWG) or methyl (EDG) substituents .
- Synthetic Utility : Bromo and boronic ester derivatives are pivotal in cross-coupling reactions (e.g., Suzuki), whereas the nitro group may facilitate reductions to amines for further functionalization .
Physicochemical Properties
Biological Activity
tert-Butyl 6-nitro-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and applications in medicinal chemistry.
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 278.26 g/mol
- CAS Number : 719310-31-3
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzo[b][1,4]oxazine derivatives with nitro groups under controlled conditions. The details of the synthesis can vary based on the specific precursors used.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related oxazine compounds. For instance, compounds similar to tert-butyl 6-nitro-2H-benzo[b][1,4]oxazine have demonstrated significant antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values for these compounds ranged from 50 µg/mL to higher concentrations depending on the specific microorganism tested .
Antioxidant Properties
Compounds in the oxazine family have been evaluated for their antioxidant capabilities. A related study reported that certain derivatives exhibited potent antioxidant activity with IC50 values as low as 53.33 µg/mL . This suggests that this compound may possess similar properties, contributing to its potential therapeutic applications.
Case Studies
Several case studies have explored the biological activities of oxazine derivatives. For example:
- Antimicrobial Efficacy : A study evaluated a series of oxazine compounds against various bacterial strains and fungi, establishing a correlation between structural modifications and enhanced activity.
- Neuroprotection : In vitro assays demonstrated that certain oxazine derivatives could protect neuronal cells from oxidative stress-induced damage.
Research Findings Summary
| Property | Finding |
|---|---|
| Antimicrobial Activity | MIC values ranging from 50 µg/mL |
| Antioxidant Activity | IC50 values as low as 53.33 µg/mL |
| Neuroprotective Effects | Significant attenuation of neuronal injury |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
